[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method is known for its simplicity and high yield.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents for reduction reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds .
Scientific Research Applications
[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets. The tetrazole ring can stabilize negative charges through delocalization, which is advantageous for receptor-ligand interactions. This property allows the compound to penetrate cell membranes more easily and interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1H-tetrazole
- 5-phenyltetrazole
- 5-(benzylsulfanyl)-1H-tetrazole
Uniqueness
Compared to similar compounds, [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride exhibits unique properties such as higher solubility in lipids and enhanced stability under various conditions. These characteristics make it particularly useful in medicinal and industrial applications .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHQLIKURWWBAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNN=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-57-5 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.